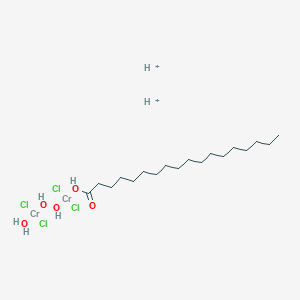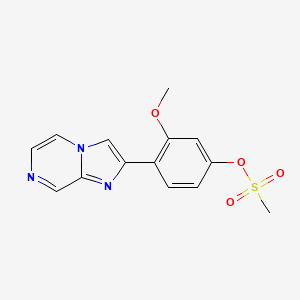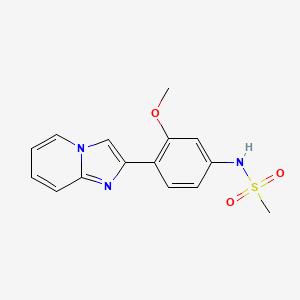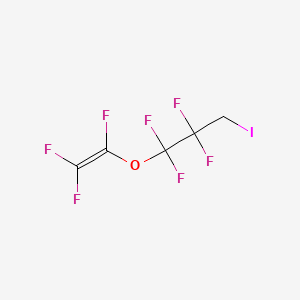
Acetamide, 2-(diethylamino)-N-(2-(7-methoxy-1-naphthalenyl)ethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, 2-(diethylamino)-N-(2-(7-methoxy-1-naphthalenyl)ethyl)- is a complex organic compound that belongs to the class of acetamides It is characterized by the presence of a diethylamino group and a methoxy-naphthalenyl group attached to the acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-(diethylamino)-N-(2-(7-methoxy-1-naphthalenyl)ethyl)- typically involves multi-step organic reactions. One common approach might include:
Formation of the Naphthalenyl Intermediate: Starting with 7-methoxy-1-naphthalenyl, various functional groups can be introduced through electrophilic aromatic substitution reactions.
Attachment of the Diethylamino Group: The diethylamino group can be introduced via nucleophilic substitution reactions.
Formation of the Acetamide Backbone: The final step involves the formation of the acetamide structure through acylation reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale organic synthesis techniques, utilizing automated reactors and stringent reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the methoxy group, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the carbonyl group of the acetamide, potentially forming amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, derivatives of this compound might be studied for their potential biological activity, including antimicrobial, antifungal, or anticancer properties.
Medicine
In medicinal chemistry, such compounds are often explored for their potential as therapeutic agents. Their ability to interact with biological targets makes them candidates for drug development.
Industry
In the industrial sector, these compounds can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Acetamide, 2-(diethylamino)-N-(2-(7-methoxy-1-naphthalenyl)ethyl)- involves its interaction with specific molecular targets. The diethylamino group may interact with enzymes or receptors, while the methoxy-naphthalenyl group can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Acetamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)-: Lacks the diethylamino group.
Acetamide, 2-(dimethylamino)-N-(2-(7-methoxy-1-naphthalenyl)ethyl)-: Contains a dimethylamino group instead of a diethylamino group.
Uniqueness
The presence of the diethylamino group in Acetamide, 2-(diethylamino)-N-(2-(7-methoxy-1-naphthalenyl)ethyl)- imparts unique chemical properties, such as increased lipophilicity and potential for stronger interactions with biological targets compared to its analogs.
Properties
| 138112-97-7 | |
Molecular Formula |
C19H26N2O2 |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
2-(diethylamino)-N-[2-(7-methoxynaphthalen-1-yl)ethyl]acetamide |
InChI |
InChI=1S/C19H26N2O2/c1-4-21(5-2)14-19(22)20-12-11-16-8-6-7-15-9-10-17(23-3)13-18(15)16/h6-10,13H,4-5,11-12,14H2,1-3H3,(H,20,22) |
InChI Key |
MKGPXSVHHSFDRA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC(=O)NCCC1=CC=CC2=C1C=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






